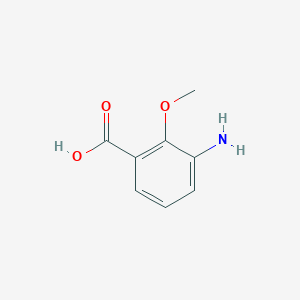

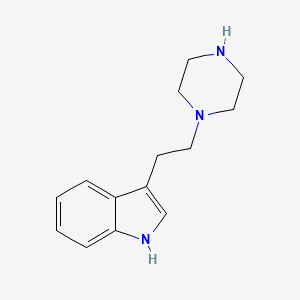

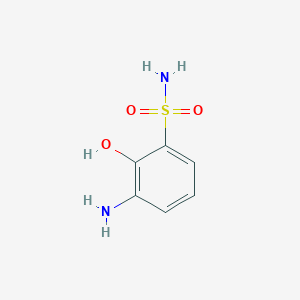

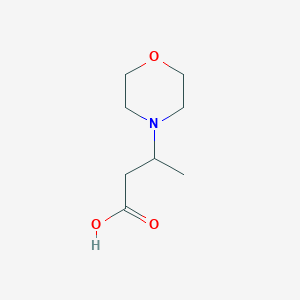

![molecular formula C12H16N2O B1290302 3-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 209538-81-8](/img/structure/B1290302.png)

3-[3-(Dimethylamino)propoxy]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3-[3-(Dimethylamino)propoxy]benzonitrile, is closely related to a family of compounds that exhibit interesting photophysical properties, such as dual fluorescence. This phenomenon is well-documented in 4-(N,N-Dimethylamino)benzonitrile (DMABN), which serves as an archetypal system for studying such effects . The behavior of these compounds in various environments, including room temperature ionic liquids and different matrices, has been a subject of extensive research, providing insights into their molecular interactions and fluorescence response .

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the creation of Z/E isomers of a compound structurally similar to our compound of interest . These reactions typically yield multiple isomers, which can be characterized and analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations .

Molecular Structure Analysis

The molecular structure of DMABN and its analogs has been studied using various theoretical and experimental methods. For instance, the molecular interactions and electrostatic self-complex formation of p-(N,N-Dimethylamino)-benzonitrile have been examined, providing insights into the ground and excited state behaviors . Additionally, the crystal structures of related compounds have been determined, revealing the influence of isomerism on molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of DMABN analogs has been explored in different contexts. For example, an unexpected reaction of a 3-amino-2H-azirine with 1,3-benzoxazin-2,4-dione led to the formation of imidazo[2.1-b]-1,3-benzoxazin-5-one and imidazolin-2-one, showcasing the complex reactivity of these compounds under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMABN and its analogs are closely tied to their photophysical behavior. The dual fluorescence observed in DMABN is attributed to the presence of locally excited (LE) and intramolecular charge transfer (ICT) states, which are influenced by factors such as solvent viscosity, polarity, and temperature . The fluorescence response and recovery dynamics in different media have been studied using techniques like multiphoton confocal fluorescence microscopy, highlighting the sensitivity of these compounds to their environment .

Safety and Hazards

The safety data sheet for 3-[3-(Dimethylamino)propoxy]benzonitrile was not available in the search results. Therefore, specific safety and hazard information could not be provided. It’s always recommended to handle chemicals with appropriate personal protective equipment and ensure adequate ventilation .

Propriétés

IUPAC Name |

3-[3-(dimethylamino)propoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)7-4-8-15-12-6-3-5-11(9-12)10-13/h3,5-6,9H,4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMUQXKOVKMYIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610178 |

Source

|

| Record name | 3-[3-(Dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Dimethylamino)propoxy]benzonitrile | |

CAS RN |

209538-81-8 |

Source

|

| Record name | 3-[3-(Dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.